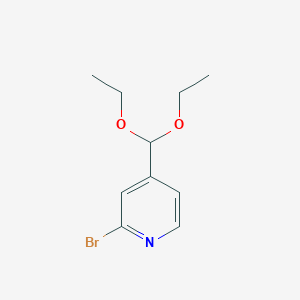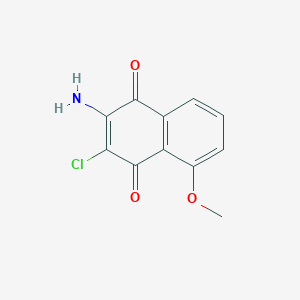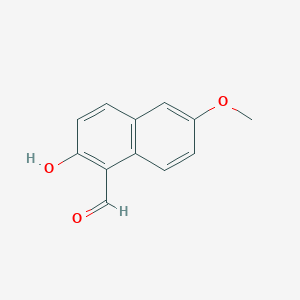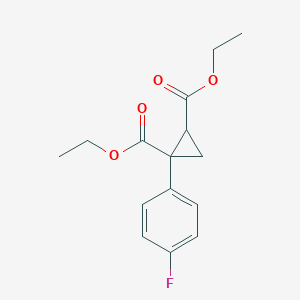
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C15H17FO4. It contains a cyclopropane ring substituted with a 4-fluorophenyl group and two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with 4-fluorobenzyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid.
Reduction: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropane ring and the ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the 4-fluorophenyl group, making it less specific in certain applications.
Diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate: Contains cyano groups instead of ester groups, leading to different reactivity and applications .
Uniqueness
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H17FO4 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17FO4/c1-3-19-13(17)12-9-15(12,14(18)20-4-2)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
PKWPDPGSZJEEBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=C(C=C2)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


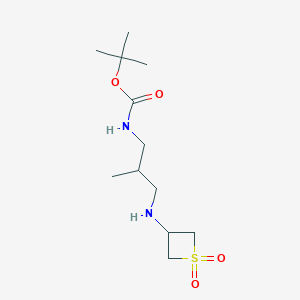
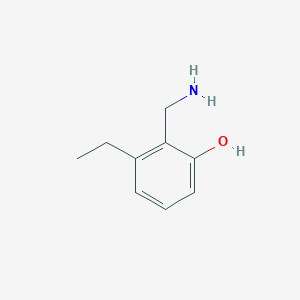
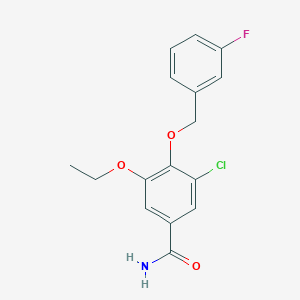
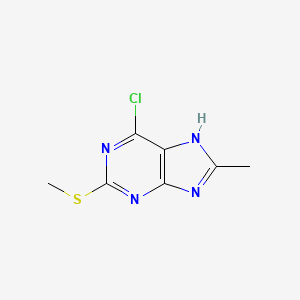
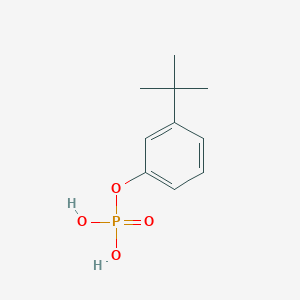
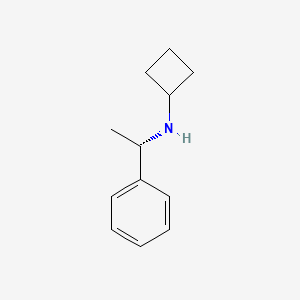
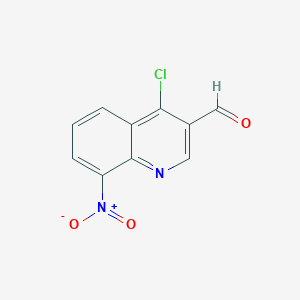
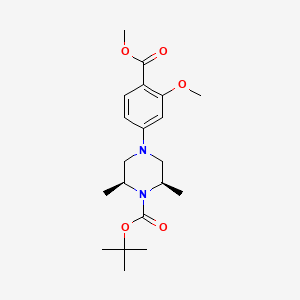
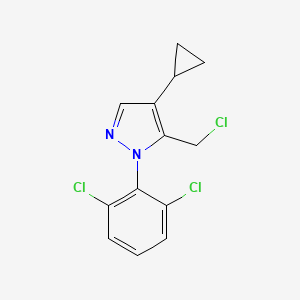
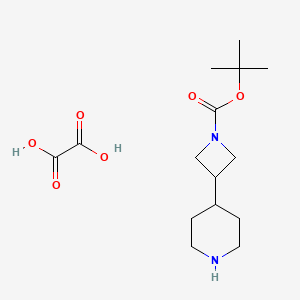
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
